molecular formula C22H32O4 B1212938 Butylhydroxyanisole

Butylhydroxyanisole

Cat. No.: B1212938
M. Wt: 360.5 g/mol
InChI Key: CZBZUDVBLSSABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylated Hydroxyanisole is a white, waxy solid mixture of 2- and 3-Tert-butyl-4-hydroxyanisole with a faint aromatic odor. Butylated Hydroxyanisole is a widely used synthetic antioxidant in foods, cosmetics and pharmaceuticals mainly to preserve fats and oils. Butylated Hydroxyanisole is reasonably anticipated to be a human carcinogen. (NCI05)
Mixture of 2- and 3-tert-butyl-4-methoxyphenols that is used as an antioxidant in foods, cosmetics, and pharmaceuticals.

Scientific Research Applications

Electrochemical Analysis

  • BHA's electrochemical behavior was studied using a carbon paste electrode amplified with MgO nanoparticles and an ionic liquid. This study demonstrated the potential of BHA in enhancing electrochemical detection methods (Shamsadin-Azad et al., 2019).

Thermal Behavior and Polymorphism

  • The thermal behavior of BHA was explored, revealing its melting and evaporation characteristics without decomposition under specific conditions. This study contributes to understanding the stability and application of BHA in various industrial contexts (Jesus et al., 2020).

Control of Fungal Growth

  • BHA was shown to affect the growth of Fusarium verticillioides and F. proliferatum, two fungi known for their impact on crops. This research suggests potential applications of BHA in agricultural and food safety contexts (Etcheverry et al., 2002).

Analytical Chemistry

  • A reversed-phase HPLC method was developed for the simultaneous determination of BHA and simvastatin, demonstrating the role of BHA in analytical chemistry for drug analysis (El Karbane et al., 2014).

Investigation of BHA Metabolites

  • A study identified the in vitro metabolites of BHA using high-resolution mass spectrometry, contributing to the understanding of its biotransformation in humans and animals (Ousji & Sleno, 2020).

Effect on Cellular Pathways

  • Research on the effect of BHA on cellular pathways, such as HO-1, NQO1, and Nrf2 proteins, highlights its potential impact on cell regulation mechanisms (Keum et al., 2006).

Sensor Development

  • The development of a graphite nanocomposite-based electrochemical sensor for detecting BHA in food samples showcased its application in food safety and quality control (Ng et al., 2017).

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

2-tert-butyl-4-methoxyphenol;3-tert-butyl-4-methoxyphenol

InChI

InChI=1S/2C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12;1-11(2,3)9-7-8(12)5-6-10(9)13-4/h2*5-7,12H,1-4H3

InChI Key

CZBZUDVBLSSABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC.CC(C)(C)C1=C(C=CC(=C1)OC)O

melting_point

Mp 104-105 °

Synonyms

(1,1-Dimethylethyl)-4-methoxyphenol
AMIF 72
AMIF-72
AMIF72
BHA
Butyl Methoxyphenol
Butylated Hydroxyanisole
Butylhydroxyanisole
Embanox
Hydroxyanisole, Butylated
Methoxyphenol, Butyl
Nipantiox 1 F
Nipantiox 1-F
Nipantiox 1F
Tenox BHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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